3-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide
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Overview
Description
3-Chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common approach is the cyclization of 2,3-dihydrobenzofuran derivatives using appropriate reagents such as strong acids or bases
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation typically results in the formation of carboxylic acids or ketones.
Reduction can yield alcohols or amines.
Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents.
Industry: Use in the development of new materials with specific properties, such as enhanced durability or biocompatibility.
Mechanism of Action
The mechanism by which 3-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide exerts its effects involves the inhibition of specific molecular targets. The sulfonamide group is known to interact with enzymes or receptors, disrupting their normal function. The exact molecular pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents and functional groups.
Sulfonamide antibiotics: Other sulfonamide-based drugs with varying side chains and core structures.
Uniqueness: What sets 3-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide apart is its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
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Properties
IUPAC Name |
3-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-11-14(18)3-2-4-17(11)24(21,22)19-10-15(20)12-5-6-16-13(9-12)7-8-23-16/h2-6,9,15,19-20H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCHVSWVGWIISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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